4-(furan-2-ylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

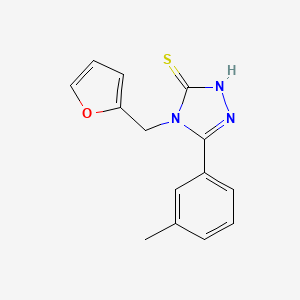

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13-15-16-14(19)17(13)9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIZWWKXJGNAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with 3-methylbenzoyl chloride to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to modify the triazole ring or the furan ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing the triazole ring exhibit significant antimicrobial activity. The compound in focus has been tested against various bacterial strains and fungi. In a study conducted by Gumrukcuoglu et al., derivatives of triazole-thiol were synthesized and evaluated for their antimicrobial efficacy. Some derivatives demonstrated promising activity against common pathogens such as Candida albicans and Staphylococcus aureus .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound's structure suggests potential effectiveness against fungal infections by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Potential

Emerging research indicates that triazole derivatives may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in similar compounds. Further studies are required to evaluate the specific effects of 4-(furan-2-ylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol on cancer cell lines.

Applications in Agriculture

The potential use of this compound as a fungicide in agriculture is also being explored. Its ability to combat fungal pathogens affecting crops could provide an environmentally friendly alternative to traditional chemical fungicides.

Case Studies and Research Findings

- Antimicrobial Activity Study : A recent study synthesized various triazole-thiol derivatives and tested them against several microbial strains using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .

- Structure-Activity Relationship (SAR) Analysis : Research focused on understanding how modifications to the triazole ring affect biological activity. This analysis helps in designing more potent derivatives with enhanced efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazole ring can interact with various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Activity

- 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () demonstrated significant antimicrobial activity against Candida albicans and Escherichia coli, attributed to the furan and methoxy groups enhancing membrane penetration .

- 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () showed broad-spectrum antimicrobial effects, with the thiol group facilitating enzyme inhibition .

Anticancer Activity

- Metal complexes of (E)-4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol () exhibited moderate to potent inhibition of MCF-7 and Hep-G2 cancer cells, suggesting furan and pyridyl groups synergize with metal ions to disrupt cancer cell proliferation .

Physicochemical Properties

- Electron-Withdrawing vs. In contrast, the furan group (target compound) increases π-π stacking capacity, aiding cellular uptake .

Biological Activity

4-(furan-2-ylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives. The general synthetic route includes:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.

- Substitution Reactions : The introduction of furan and 3-methylphenyl groups is accomplished using bases like sodium hydride or potassium carbonate to enhance nucleophilicity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as a new class of antibiotics or antifungal agents. For example:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated activity against Aspergillus niger and Candida albicans .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies utilizing the MTT assay have shown that it exhibits cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Findings : It was found to be particularly cytotoxic towards melanoma cells, indicating selective activity against certain cancer types .

The biological activity of this compound can be attributed to its structural features:

- Thiol Group : Capable of forming covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Triazole Ring : Interacts with metal ions in metalloproteins, affecting their function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(furan-2-ylmethyl)-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Structure | Moderate antimicrobial activity |

| 4-(furan-2-ylmethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Structure | Higher antifungal activity compared to phenyl derivative |

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives:

- Antimicrobial Screening : A study synthesized various triazole derivatives and screened them for antibacterial and antifungal activities. The results indicated that compounds with thiol substitutions exhibited enhanced efficacy against tested pathogens .

- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells. The most active compounds were identified as potential candidates for further development .

Q & A

Q. What are the optimal conditions for synthesizing 4-(furan-2-ylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves a multi-step reaction starting with the condensation of furan-2-ylmethylamine with a substituted phenyl precursor. Key parameters include:

- Solvents : Ethanol or methanol under reflux (60–80°C) to stabilize intermediates and promote cyclization .

- Catalysts : Acidic or basic conditions (e.g., KOH or H₂SO₄) to accelerate thiol formation and triazole ring closure .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions (e.g., furan methyl at N4, 3-methylphenyl at C5) .

- Functional Groups : FT-IR for thiol (-SH) stretching (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Spectrophotometric assays for targets like acetylcholinesterase or urease, using IC₅₀ values to quantify potency .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antimicrobial activity?

Studies on structural analogs suggest:

- Membrane Disruption : Hydrophobic interactions between the 3-methylphenyl group and lipid bilayers .

- Enzyme Binding : The triazole-thiol moiety chelates metal ions in microbial enzymes (e.g., folate synthetase), disrupting function .

- Validation : Molecular docking (AutoDock Vina) and MD simulations to map binding poses with bacterial targets .

Q. How to resolve contradictory data on substituent effects in related triazole derivatives?

Discrepancies in activity across studies often arise from:

Q. What strategies improve the compound’s solubility for in vivo studies?

Q. How can computational methods predict interactions with biological targets?

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors from thiol) using Schrödinger Suite .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up synthesis?

- Step Optimization : Isolate intermediates (e.g., hydrazide precursors) before cyclization to reduce side reactions .

- Catalyst Screening : Test transition metals (e.g., CuI) for azide-alkyne cycloaddition, improving regioselectivity .

Q. What analytical techniques detect trace impurities in the final product?

Q. How to evaluate synergistic effects with existing antibiotics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.